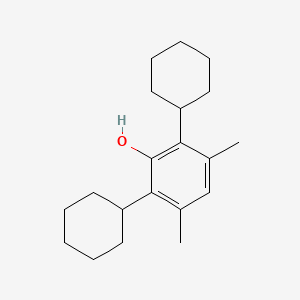

2,6-Dicyclohexyl-3,5-xylenol

Description

Structure

3D Structure

Properties

CAS No. |

93840-44-9 |

|---|---|

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

2,6-dicyclohexyl-3,5-dimethylphenol |

InChI |

InChI=1S/C20H30O/c1-14-13-15(2)19(17-11-7-4-8-12-17)20(21)18(14)16-9-5-3-6-10-16/h13,16-17,21H,3-12H2,1-2H3 |

InChI Key |

PUIUZWGGLCLVAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C2CCCCC2)O)C3CCCCC3)C |

Origin of Product |

United States |

Foundational & Exploratory

2,6-Dimethylphenol: Synthesis Pathways, Mechanisms, and Pharmaceutical Applications

Strategic Overview

2,6-Dimethylphenol (2,6-DMP), also known as 2,6-xylenol, is a critical monomer in the production of poly(phenylene oxide) (PPO) engineering plastics and a pivotal intermediate in the synthesis of pharmaceutical agents such as Mexiletine (antiarrhythmic) and Ranolazine .

For researchers and drug development professionals, the primary challenge in synthesizing 2,6-DMP lies in regioselectivity . The synthesis requires precise ortho-alkylation of phenol while suppressing para-alkylation (yielding 2,4-xylenol) and O-alkylation (yielding anisole). Achieving this requires a mastery of catalyst surface chemistry and thermodynamic control.

This guide details the dominant gas-phase alkylation pathway, the mechanistic principles of ortho-selectivity, and the purification protocols required for pharmaceutical-grade applications.

Mechanistic Principles of Ortho-Selectivity

The industrial synthesis of 2,6-DMP relies predominantly on the gas-phase alkylation of phenol with methanol over solid acid-base catalysts. The selectivity is not merely a function of sterics but of chemisorption geometry .

The Vertical Adsorption Model

High ortho-selectivity is achieved when phenol adsorbs vertically onto the catalyst surface.

-

Dissociative Adsorption: Phenol interacts with Lewis acid sites (e.g.,

, -

Proton Transfer: The phenolic proton is transferred to a neighboring basic site (e.g.,

), forming a phenolate-like surface species. -

Geometric Constraint: The aromatic ring aligns perpendicular to the catalyst surface. This orientation blocks the para-position from the alkylating agent while exposing the two ortho-positions to methanol species adsorbed on adjacent sites.

Key Insight: Catalysts with strong acidic sites (like some zeolites) often favor O-alkylation (anisole) or non-selective C-alkylation. Metal oxides with balanced acid-base properties (MgO, Fe-Cr mixed oxides) promote the vertical orientation essential for 2,6-substitution.

Reaction Pathway Network

The reaction proceeds in a stepwise manner.[1] Controlling the residence time is crucial to prevent over-alkylation to 2,4,6-trimethylphenol (Mesitol).

Figure 1: Reaction network showing the stepwise methylation of phenol. The target pathway (Phenol → o-Cresol → 2,6-DMP) competes with O-alkylation and para-alkylation.

Industrial Synthesis Protocol: Gas-Phase Alkylation

Primary Pathway: Vapor-phase methylation using Iron-Chromium or Magnesium Oxide catalysts.

Experimental Parameters

| Parameter | Optimal Range | Rationale |

| Temperature | 330°C – 380°C | Below 300°C favors anisole; above 400°C promotes catalyst coking and decomposition. |

| Pressure | Atmospheric – 5 bar | High pressure is generally unnecessary and may favor coke formation. |

| Molar Ratio | Phenol:MeOH (1:3 to 1:[2]5) | Excess methanol drives the reaction to di-substitution but increases recovery costs. |

| WHSV | 0.5 – 2.0 | Weight Hourly Space Velocity. Lower WHSV increases conversion but risks over-alkylation to Mesitol. |

| Catalyst | Fe-Cr-Oxide or MgO | Fe-Cr offers high activity; MgO offers superior ortho-selectivity but lower activity. |

Detailed Protocol (Fixed-Bed Simulation)

This protocol simulates a typical industrial workflow suitable for lab-scale validation.

-

Catalyst Preparation:

-

Use a Magnesium Oxide (MgO) catalyst promoted with

or -

Calcine the catalyst at 450°C for 4 hours under air flow to activate surface sites.

-

Load 10g of catalyst into a stainless steel tubular fixed-bed reactor (approx. 15mm ID).

-

-

Feed Preparation:

-

Prepare a liquid feed of Phenol:Methanol:Water in a molar ratio of 1:4:1 .

-

Note: Water is added to suppress coke formation and extend catalyst life by steam gasification of carbon deposits.

-

-

Reaction Execution:

-

Preheat the reactor to 350°C under nitrogen flow.

-

Introduce the liquid feed via an HPLC pump into a pre-heater/vaporizer set at 250°C.

-

Pass the vaporized mixture through the catalyst bed at a WHSV of 1.0

.

-

-

Product Collection:

-

Condense the reactor effluent using a water-cooled condenser (4°C).

-

Collect the biphasic product (organic layer + aqueous methanol layer).

-

-

Analysis:

-

Analyze the organic phase via GC-FID using a capillary column (e.g., HP-5 or DB-Wax) to quantify Phenol, o-Cresol, 2,6-DMP, and 2,4,6-TMP.

-

Expert Insight: To maximize yield, industrial processes often employ o-cresol recirculation . By recycling the mono-methylated intermediate back into the feed, the equilibrium is shifted, and the net consumption of phenol is directed almost entirely toward 2,6-DMP.

Purification and Pharmaceutical Quality

For drug development (e.g., Mexiletine synthesis), the purity of 2,6-DMP must often exceed 99.5%, with strict limits on isomeric impurities like 2,4-DMP, which are difficult to separate due to similar boiling points.

Purification Workflow

-

Phase Separation: Decant the aqueous layer containing unreacted methanol and water.

-

Rectification (Distillation):

-

Column 1 (Dehydration/Methanol Recovery): Remove water and low-boilers.

-

Column 2 (Phenol/Anisole Removal): Remove lights.

-

Column 3 (Product Split): Isolate 2,6-DMP (BP: 201°C) from high boilers (2,4-DMP BP: 210°C; Mesitol BP: 220°C).

-

Challenge: The boiling point difference between 2,6-DMP and o-cresol (191°C) is narrow, requiring high reflux ratios.

-

-

Crystallization (Polishing Step):

-

Required for pharmaceutical grades to remove trace isomers.

-

Solvent: Aqueous Ethanol or Ethylene Glycol.

-

Method: Dissolve crude distillate in hot solvent, cool slowly to 0°C. 2,6-DMP crystallizes as needles; isomeric impurities remain in the mother liquor.

-

Figure 2: Process flow diagram illustrating the synthesis, separation, and purification stages, including the critical recycle loop for yield optimization.

Pharmaceutical Application: Mexiletine Synthesis

The relevance of 2,6-DMP in drug development is best exemplified by the synthesis of Mexiletine Hydrochloride (Class IB antiarrhythmic).[3]

-

Synthesis Route:

-

Etherification: 2,6-Dimethylphenol is reacted with chloroacetone (or propylene oxide) in the presence of a base (

) to form 1-(2,6-dimethylphenoxy)-2-propanone. -

Reductive Amination: The ketone intermediate undergoes reductive amination (using

and a catalyst like Raney Nickel) to yield Mexiletine.

-

-

Critical Quality Attribute (CQA): The presence of 2,4-dimethylphenol in the starting material leads to an isomeric impurity in Mexiletine that is non-pharmacopoeial and difficult to remove from the final API. This underscores the necessity of the ortho-selective catalysis and crystallization steps described above.

References

-

Industrial Synthesis of 2,6-Xylenol: Process for the synthesis of 2,6-xylenol and 2,3,6-trimethylphenol.[4] US Patent 4283574A.

-

Fluidized Bed Catalysis: Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation.

-

Mexiletine Impurity Profile: Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol.

-

Purification Techniques: Process for the purification of 2,6-dimethylphenol. US Patent 3337642A.

-

Chemical Properties & Safety: 2,6-Dimethylphenol Compound Summary.

Sources

Physical and Chemical Properties of 2,6-Xylenol: A Technical Guide for Drug Development & Materials Science

Executive Summary

2,6-Xylenol (2,6-Dimethylphenol) represents a critical scaffold in both pharmaceutical synthesis and high-performance polymer engineering.[1] Unlike phenol, its parent compound, 2,6-xylenol possesses significant steric hindrance at the ortho positions.[1] This structural constraint is not merely a physical property but a "molecular gatekeeper" that dictates its regioselectivity—forcing electrophilic substitution to the para position—and modifies its acidity.

For the drug development professional, 2,6-xylenol is the requisite lipophilic anchor for Class IB anti-arrhythmics (e.g., Mexiletine).[1] For the materials scientist, it is the monomeric unit of Poly(phenylene ether) (PPE), a thermoplastic chosen for its high heat resistance and dimensional stability.[1] This guide synthesizes the physicochemical profile of 2,6-xylenol with actionable protocols for its manipulation in the laboratory.

Molecular Architecture & Identification

The defining feature of 2,6-xylenol is the placement of two methyl groups adjacent to the hydroxyl moiety. This creates a "steric pocket" that protects the oxygen atom from immediate metabolic conjugation in biological systems and prevents ortho-coupling in chemical synthesis.

| Identifier | Value |

| IUPAC Name | 2,6-Dimethylphenol |

| Common Name | 2,6-Xylenol; vic-m-xylenol |

| CAS Number | 576-26-1 |

| Molecular Formula | C₈H₁₀O |

| SMILES | CC1=C(C(=CC=C1)C)O |

| Molecular Weight | 122.16 g/mol |

Physical Properties Profile

The following data aggregates experimentally verified constants essential for process design. Note the pKa value relative to phenol (pKa ≈ 10.0); the increase to 10.59 indicates reduced acidity, a direct consequence of the electron-donating methyl groups destabilizing the phenoxide anion and steric bulk hindering solvent stabilization.

Table 1: Physicochemical Constants[1]

| Property | Value | Context/Implication |

| Physical State | Crystalline Solid (Needles) | Colorless to white; turns reddish/brown upon oxidation.[1] |

| Melting Point | 43–45 °C | Critical Handling Note: Low MP means it can fuse/sinter during storage in warm labs. Store cool (<25°C). |

| Boiling Point | 203 °C | High BP allows for high-temperature functionalization without rapid evaporative loss.[1] |

| Density | 1.132 g/cm³ (solid) | Denser than water; sinks in aqueous biphasic extractions.[1] |

| Solubility (Water) | ~0.6% (6 g/L) | Poor water solubility requires organic co-solvents (EtOH, Toluene) for reaction.[1] |

| pKa | 10.59 | Weaker acid than phenol. Deprotonation requires strong bases (e.g., NaOH, KOH) in polar solvents.[1] |

| LogP | 2.36 | Moderate lipophilicity; crosses blood-brain barrier (relevant for CNS side effects of derivatives).[1] |

| Flash Point | 86 °C | Combustible. Requires standard flammability precautions.[1][2] |

Chemical Reactivity & Mechanism

The "Blocked Ortho" Effect

In standard phenol chemistry, electrophiles attack the ortho and para positions.[1] In 2,6-xylenol, the ortho positions are physically blocked.[1]

-

Consequence: Electrophilic Aromatic Substitution (EAS) occurs almost exclusively at the para (4-position).[1]

-

Utility: This eliminates the need for complex isomer separation steps often required in phenol derivatization.

Oxidative Coupling (The PPE Pathway)

The most commercially significant reaction of 2,6-xylenol is oxidative coupling.[1] Unlike most phenols that form complex mixtures of quinones and coupled products, 2,6-xylenol cleanly forms linear polyethers because the C-C coupling at the ortho position is inhibited.[1]

Mechanism:

-

Radical Formation: A copper-amine catalyst abstracts a hydrogen, creating a phenoxyl radical.[1]

-

C-O Coupling: Two radicals couple (tail-to-head) to form a dimer.[1]

-

Polymerization: The cycle repeats to form Poly(2,6-dimethyl-1,4-phenylene ether) (PPE).[1][3]

Figure 1: Oxidative coupling pathway of 2,6-xylenol to form PPE.[1] The steric blockade at the ortho positions forces the formation of linear ether linkages.

Applications in Drug Development: Mexiletine Synthesis

Mexiletine is a Class IB anti-arrhythmic drug used to treat ventricular arrhythmias and, increasingly, non-dystrophic myotonias.[1][4] Its synthesis relies on the nucleophilic attack of the 2,6-xylenol phenoxide ion on a halo-ketone.[1]

Synthetic Protocol (Williamson Ether Synthesis Route)[1]

Causality: The reaction utilizes the nucleophilicity of the phenoxide oxygen. Because 2,6-xylenol is a weaker acid (pKa 10.59), a base like Potassium Carbonate (

Step-by-Step Methodology:

-

Phenoxide Generation: Dissolve 2,6-xylenol (1.0 eq) in acetonitrile or 2-butanone. Add anhydrous

(1.5 eq).[1] Stir at reflux for 30 mins.-

Why: Anhydrous conditions prevent hydrolysis of the chloroacetone.

-

-

Alkylation: Add Chloroacetone (1.1 eq) dropwise.

-

Observation: The mixture will darken; TLC will show the disappearance of the starting phenol.

-

-

Intermediate Isolation: Filter off inorganic salts. Evaporate solvent to yield 1-(2,6-dimethylphenoxy)propan-2-one.[1]

-

Reductive Amination: React the ketone intermediate with hydroxylamine hydrochloride to form the oxime, followed by reduction (e.g., using LiAlH4 or Catalytic Hydrogenation) to the primary amine (Mexiletine).

Figure 2: Synthetic pathway for Mexiletine.[1] The 2,6-dimethyl pattern is conserved throughout, providing metabolic stability to the ether linkage.[1]

Safety & Toxicology (LD50 & Handling)

2,6-Xylenol is toxic and corrosive.[1][5][6][7] It possesses a high affinity for proteins and can cause severe chemical burns.[1]

-

Acute Toxicity:

-

Hazards:

-

Handling Protocol:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

-

Ventilation: Always handle in a fume hood.[1][2][7] The vapor pressure is low, but dust/sublimation can occur.[1]

-

Spill Response: Do not wash with water immediately if solid.[1] Sweep up carefully to avoid dust generation.[1][10] Neutralize surface with dilute PEG (polyethylene glycol) or ethanol before washing with soap and water (phenols are difficult to remove with water alone).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11335, 2,6-Dimethylphenol.[1] Retrieved from [Link][1][11]

-

NIST Mass Spectrometry Data Center. Phenol, 2,6-dimethyl- Thermochemical Data.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

-

Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and Its Enantioseparation.[1][4] Current Medicinal Chemistry.[1][4] Retrieved from [Link]

-

Cooper, G. D., et al. The Oxidative Coupling of 2,6-Xylenol, a Novel Mechanism.[1] Journal of the American Chemical Society.[12] Retrieved from [Link][1]

Sources

- 1. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,6-xylenol, 576-26-1 [thegoodscentscompany.com]

- 6. 2,6-Xylenol, 4-nitro- | C8H9NO3 | CID 17030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. mpfs.io [mpfs.io]

- 9. vigon.com [vigon.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 2,6-Dibromo-3,4-xylenol | C8H8Br2O | CID 89842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic data of 2,6-Dimethylphenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dimethylphenol

Introduction

2,6-Dimethylphenol, also known as 2,6-xylenol, is an organic compound with the chemical formula (CH₃)₂C₆H₃OH.[1][2][3] As a prominent isomer of xylenol, it serves as a crucial monomer in the synthesis of high-performance polymers, most notably poly(p-phenylene oxide) (PPO), and finds application in the production of antioxidants, pharmaceuticals, and other specialty chemicals.[2] Given its industrial significance, the unambiguous identification and quality control of 2,6-Dimethylphenol are paramount. This requires a comprehensive understanding of its spectroscopic signature.

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,6-Dimethylphenol. As a Senior Application Scientist, my objective is to not only present the reference data but also to elucidate the underlying principles of spectral interpretation, offering insights into how each spectroscopic technique provides a unique piece of the structural puzzle. This document is intended for researchers, chemists, and quality control professionals who require a definitive reference for the characterization of this important chemical intermediate.

Molecular Structure and Spectroscopic Overview

The structure of 2,6-Dimethylphenol consists of a benzene ring substituted with a hydroxyl (-OH) group and two methyl (-CH₃) groups at the ortho positions (carbons 2 and 6).[1] This substitution pattern creates a plane of symmetry through the C1-C4 axis of the benzene ring, which has significant implications for its spectroscopic appearance, particularly in NMR.

Caption: Molecular structure of 2,6-Dimethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and symmetry of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The symmetry of 2,6-Dimethylphenol simplifies its ¹H NMR spectrum significantly.

¹H NMR Data Summary (90 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | Singlet | 6H | Methyl protons (-CH₃) |

| ~4.66 | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

| ~6.7-7.0 | Multiplet | 3H | Aromatic protons (Ar-H) |

Data sourced from PubChem and ChemicalBook.[4][5]

Interpretation of the ¹H NMR Spectrum:

-

Methyl Protons (δ ~2.20 ppm): The two methyl groups are chemically equivalent due to the molecule's symmetry. They appear as a single, sharp singlet with an integration value of 6H. The singlet nature indicates no adjacent protons to couple with.[4]

-

Hydroxyl Proton (δ ~4.66 ppm): The phenolic proton appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. This peak can be confirmed by a D₂O exchange experiment, where the peak would disappear.[4]

-

Aromatic Protons (δ ~6.7-7.0 ppm): The three protons on the aromatic ring (at C3, C4, and C5) are chemically distinct but have similar electronic environments, causing their signals to overlap and appear as a multiplet. Due to symmetry, the proton at C3 is equivalent to the one at C5, while the proton at C4 is unique. This results in an AA'B spin system, which often presents as a complex multiplet.[4][5]

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule.

¹³C NMR Data Summary (25.16 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| 152.16 | C1 (C-OH) | The carbon attached to the highly electronegative oxygen atom is significantly deshielded. |

| 128.63 | C3/C5 | Aromatic CH carbons. |

| 123.20 | C2/C6 (C-CH₃) | Quaternary carbons attached to the methyl groups. |

| 120.33 | C4 | Aromatic CH carbon at the para position. |

| 15.75 | -CH₃ | The methyl carbons are the most shielded, appearing furthest upfield. |

Data sourced from PubChem.[4]

Interpretation of the ¹³C NMR Spectrum:

The spectrum shows five distinct signals, consistent with the molecule's symmetry.[6]

-

Symmetry: The C2 and C6 carbons are equivalent, as are the C3 and C5 carbons and the two methyl group carbons. This reduces the expected eight carbon signals to five.

-

C1 (C-OH) at 152.16 ppm: This downfield shift is characteristic of a carbon atom bonded to a hydroxyl group.

-

Aromatic Carbons: The signals at 128.63, 123.20, and 120.33 ppm correspond to the aromatic ring carbons. The quaternary carbons (C2/C6) are typically weaker in intensity.

-

Methyl Carbons at 15.75 ppm: This upfield signal is typical for sp³-hybridized methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 | O-H Stretch (broad) | Phenolic -OH |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl -CH₃ |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1200 | C-O Stretch | Phenol C-O |

| ~800-700 | C-H Bend (out-of-plane) | Aromatic C-H |

Data sourced from NIST Chemistry WebBook and Zhang et al.[3][7]

Interpretation of the IR Spectrum:

-

O-H Stretch: A strong, broad absorption band in the 3600-3200 cm⁻¹ region is the most prominent feature, clearly indicating the presence of the hydroxyl group and intermolecular hydrogen bonding.

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while peaks just below 3000 cm⁻¹ are from the methyl C-H bonds.

-

Aromatic C=C Stretches: Absorptions around 1600 and 1470 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretch: The strong peak around 1200 cm⁻¹ is due to the stretching vibration of the C-O bond of the phenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its identity and structure.

Electron Ionization (EI) Mass Spectrum Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment / Interpretation |

| 122 | High | [M]⁺ (Molecular Ion) |

| 121 | Moderate | [M-H]⁺ |

| 107 | High | [M-CH₃]⁺ (Loss of a methyl group) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from NIST Chemistry WebBook and PubChem.[4][8]

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺, m/z 122): A strong molecular ion peak is observed at m/z 122, corresponding to the molecular weight of 2,6-Dimethylphenol (C₈H₁₀O).[8][9]

-

Base Peak (m/z 107): The most abundant fragment, or base peak, is typically at m/z 107.[4] This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable hydroxytropylium-like ion. This fragmentation is a characteristic feature of methylated phenols.

-

[M-H]⁺ Fragment (m/z 121): The loss of a hydrogen atom from the molecular ion results in the peak at m/z 121.

-

Other Fragments: The peak at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺, formed after further fragmentation.[4]

Caption: Primary fragmentation pathway of 2,6-Dimethylphenol in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample like 2,6-Dimethylphenol. Instrument parameters should be optimized based on the specific equipment available.

Workflow: Spectroscopic Analysis of 2,6-Dimethylphenol

Caption: General workflow for the spectroscopic analysis of 2,6-Dimethylphenol.

1. NMR Sample Preparation and Acquisition:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2,6-Dimethylphenol.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Standard pulse programs are typically used. For ¹³C, a proton-decoupled experiment is standard.

2. IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of solid 2,6-Dimethylphenol powder directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

3. Mass Spectrometry Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of 2,6-Dimethylphenol (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Separation: The sample is vaporized and separated on a suitable GC column (e.g., a non-polar DB-5ms column). A temperature program is used to elute the compound.

-

Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer source, where it is ionized (typically by Electron Ionization at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating "fingerprint" for 2,6-Dimethylphenol. The ¹H and ¹³C NMR spectra confirm the molecular symmetry and the specific arrangement of protons and carbons. Infrared spectroscopy definitively identifies the key functional groups, namely the phenolic -OH and the substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of a methyl group. Together, these techniques provide an unambiguous method for the structural confirmation and purity assessment of 2,6-Dimethylphenol, essential for its application in research and industry.

References

- Zhang, H., et al. (2022). Electrochemical sensitive detection of 2, 6-dimethylphenol in petrochemical wastewater based on ferroporphyrin modified glassy c. Frontiers in Chemistry.

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethylphenol. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Xylenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Restek. (n.d.). 2,6-Xylenol: CAS # 576-26-1 Compound Information and Applications. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). AIST. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 3. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 4. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethylphenol(576-26-1) 1H NMR [m.chemicalbook.com]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. electrochemsci.org [electrochemsci.org]

- 8. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 9. 2,6-Dimethylphenol(576-26-1) MS [m.chemicalbook.com]

Reactivity and Potential Derivatives of 2,6-Dimethylphenol: A Technical Guide

Abstract

2,6-Dimethylphenol (2,6-DMP), also known as 2,6-xylenol, represents a distinct class of phenolic building blocks where steric architecture dictates chemical fate. Unlike phenol, where ortho- and para-positions compete for electrophilic attack, 2,6-DMP features a "locked" ortho-environment. This steric blockade forces incoming electrophiles to the para-position and directs oxidative coupling toward linear polymerization rather than branching. This guide analyzes the mechanistic causality of these behaviors and provides validated protocols for its two most critical derivative pathways: the synthesis of the anti-arrhythmic agent Mexiletine and the engineering thermoplastic Poly(phenylene ether) (PPE) .

The Steric Advantage: Electronic & Structural Analysis

The reactivity of 2,6-DMP is defined by the interplay between the electron-donating hydroxyl group and the flanking methyl groups.

-

Electronic Activation: The hydroxyl group (+M effect) activates the ring. The two methyl groups (+I effect) further increase electron density, making the ring highly nucleophilic compared to unsubstituted phenol.

-

Regioselectivity (The "Para-Director"): In standard Electrophilic Aromatic Substitution (EAS), the ortho-positions are physically blocked by methyl groups. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation occur almost exclusively at the 4-position (para) .

-

Oxidative Selectivity: In radical reactions, the methyl groups prevent ortho-ortho coupling. This forces the phenoxy radical to couple either at the para-carbon (C-C coupling) or the oxygen (C-O coupling), the latter being the basis for high-performance polymers.[1]

Visualization: Reactivity Logic Flow

The following diagram maps the divergence of chemical pathways based on reaction conditions.

Figure 1: Divergent reactivity pathways of 2,6-Dimethylphenol controlled by catalyst and pH.

Pathway A: Oxidative Coupling (Polymer Synthesis)

The most commercially significant reaction of 2,6-DMP is its oxidative polymerization to form Poly(2,6-dimethyl-1,4-phenylene oxide) (PPE) . This process relies on a Copper(I)-amine complex catalyst.[2]

Mechanism & Causality

The reaction proceeds via a radical-cation mechanism.

-

Activation: The Cu(II) complex oxidizes the phenol to a phenoxy radical.

-

Coupling: The steric bulk of the amine ligand on the copper determines selectivity. Bulky ligands favor C-O coupling (polymerization) over C-C coupling (dimerization to diphenoquinone).

-

Propagation: The dimer re-oxidizes and couples with another monomer.

Experimental Protocol: Synthesis of PPE

This protocol is adapted from optimized catalytic systems utilizing CuBr and dibutylamine, ensuring high molecular weight and minimal diphenoquinone formation.

Reagents:

-

Monomer: 2,6-Dimethylphenol (Purified)

-

Catalyst: Copper(I) Bromide (CuBr)[3]

-

Ligand: Di-n-butylamine (DBA)

-

Solvent: Toluene (anhydrous)

-

Oxidant: Oxygen gas (O2)

Step-by-Step Methodology:

-

Catalyst Preparation:

-

In a 500 mL three-neck flask equipped with a mechanical stirrer, oxygen inlet, and thermometer, dissolve 0.35 g of CuBr in 150 mL of toluene.

-

Add 4.5 g of di-n-butylamine. Stir vigorously for 10 minutes until a soluble green complex forms. Why: Pre-formation of the complex ensures active catalytic species are available before monomer addition.

-

-

Monomer Addition:

-

Dissolve 20 g of 2,6-Dimethylphenol in 150 mL of toluene.

-

Add the monomer solution to the catalyst mixture.

-

-

Polymerization:

-

Maintain temperature at 30°C (using a water bath).

-

Bubble oxygen through the solution at a rate of 10 L/h.

-

Observation: The solution will darken as the reaction proceeds. Viscosity will increase significantly after 60–90 minutes.

-

-

Termination & Isolation:

-

After 120 minutes, stop oxygen flow.

-

Pour the viscous reaction mixture into 1.5 L of methanol containing 10 mL of concentrated HCl. Why: HCl decomposes the Cu-amine complex, releasing the metal and precipitating the white polymer.

-

Filter the precipitate, wash with methanol (3 x 100 mL), and dry in a vacuum oven at 60°C for 12 hours.

-

Data Summary: Typical Yields

| Parameter | Value | Notes |

| Yield | 90 - 95% | Dependent on O2 flow rate |

| Mw (Weight Avg) | 30,000 - 50,000 Da | Controlled by reaction time |

| By-product | < 2% Diphenoquinone | Minimized by low temperature (<40°C) |

Pathway B: O-Alkylation (Mexiletine Synthesis)

In pharmaceutical chemistry, 2,6-DMP is the starting material for Mexiletine , a Class IB anti-arrhythmic drug. This synthesis exploits the nucleophilicity of the phenolate oxygen.

Mechanism & Causality

The synthesis involves two key stages:

-

Williamson Ether Synthesis: The phenolate anion attacks chloroacetone. The 2,6-methyl groups do not sterically hinder the oxygen enough to prevent this attack, but they do protect the ether linkage from metabolic cleavage in vivo.

-

Reductive Amination: The ketone is converted to an amine.

Visualization: Mexiletine Synthesis Logic

Figure 2: Synthetic route for Mexiletine from 2,6-Dimethylphenol.

Experimental Protocol: Synthesis of Mexiletine Precursor

Target: 1-(2,6-dimethylphenoxy)propan-2-one (Ether Ketone)

Reagents:

-

2,6-Dimethylphenol (12.2 g, 0.1 mol)

-

Chloroacetone (10.2 g, 0.11 mol)

-

Potassium Carbonate (K2CO3, anhydrous, 20.7 g, 0.15 mol)

-

Potassium Iodide (KI, catalytic amount, 0.5 g)

-

Solvent: Acetone (150 mL)

Step-by-Step Methodology:

-

Anion Generation:

-

In a 250 mL round-bottom flask, combine 2,6-DMP, K2CO3, and acetone.

-

Stir at reflux for 30 minutes. Why: Reflux ensures complete deprotonation of the phenol to the more nucleophilic phenoxide anion.

-

-

Alkylation:

-

Add KI (catalyst). Why: Finkelstein reaction in situ converts chloroacetone to the more reactive iodoacetone.

-

Add chloroacetone dropwise over 20 minutes.

-

Reflux for 6–8 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2).

-

-

Work-up:

-

Cool the mixture and filter off the inorganic salts (KCl, excess K2CO3).

-

Evaporate the acetone solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with 5% NaOH (2 x 50 mL). Why: This removes any unreacted 2,6-DMP, which is soluble in base, whereas the product is not.

-

Wash with water, dry over MgSO4, and concentrate to yield the crude ether ketone (oil).

-

-

Purification:

-

Distillation under reduced pressure (bp ~130°C at 10 mmHg) or crystallization from hexane if solid.

-

Safety & Handling

-

Toxicity: 2,6-DMP is toxic by ingestion and skin contact (Category 3). It is corrosive to eyes and skin.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Reactivity: Avoid contact with strong oxidizing agents (unless in controlled polymerization).

References

-

Polymerization Mechanism: Ab Initio Calculations on 2,6-Dimethylphenol... Evidence of an Important Role for the Phenoxonium Cation. Journal of the American Chemical Society. Link

-

PPE Synthesis Protocol: Synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) by double-step polymerization in supercritical carbon dioxide. Kobunshi Ronbunshu.[4] Link

-

Mexiletine Synthesis: Process for the preparation of Mexiletine Hydrochloride.[5][6] Patent CN102603543B. Link

-

General Reactivity: 2,6-Xylenol - Chemical Properties and Production. Wikipedia/ChemicalBook. Link

-

Oxidative Coupling Selectivity: Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Chemical Communications.[7] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization | MDPI [mdpi.com]

- 4. tus.elsevierpure.com [tus.elsevierpure.com]

- 5. Process For The Preparation Of Mexiletine Hydrochloride [quickcompany.in]

- 6. CN105017033A - Process for producing mexiletine hydrochloride - Google Patents [patents.google.com]

- 7. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to 2,6-Dimethylphenol: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylphenol (2,6-DMP), also known as 2,6-xylenol, is a pivotal organic compound with a rich history intertwined with the development of high-performance polymers, pharmaceuticals, and other specialty chemicals. This technical guide provides a comprehensive overview of 2,6-DMP, from its initial discovery and the evolution of its synthesis to its diverse modern applications. The document delves into the catalytic processes for its industrial production, its critical role as the monomer for polyphenylene oxide (PPO) resins, and its function as a key intermediate in the synthesis of the antiarrhythmic drug mexiletine and various agrochemicals. Detailed experimental protocols, comparative data on synthesis methodologies, and essential safety information are presented to offer a holistic resource for professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

The journey of 2,6-dimethylphenol from a laboratory curiosity to an industrial cornerstone began in the mid-20th century. The initial synthesis is credited to N. Cullinane and colleagues in 1945, who first prepared 2,6-xylenol through a gas-phase catalytic methylation of phenol with methanol.[1] This early work laid the foundation for subsequent research and development that would unlock the compound's significant commercial potential. Initially, the isolation of 2,6-DMP from coal tar or petroleum was challenging due to its small quantities and the formation of azeotropic mixtures with other cresols and xylenols.[2] This difficulty in extraction spurred the development of synthetic routes to obtain high-purity 2,6-DMP, a prerequisite for its use in polymerization reactions.[2]

The true impetus for the large-scale production of 2,6-dimethylphenol came with the discovery of polyphenylene oxide (PPO) resins. The realization that 2,6-DMP could undergo oxidative coupling to form a high-performance thermoplastic with excellent thermal stability, dimensional stability, and dielectric properties marked a turning point in its history.[3][4] This discovery transformed 2,6-DMP from a specialty chemical into a crucial monomer for the burgeoning engineering plastics industry.

Evolution of Synthesis Methodologies

The industrial production of 2,6-dimethylphenol has evolved significantly since its first synthesis, with a primary focus on improving catalyst efficiency, selectivity, and overall process economics. The dominant method remains the ortho-alkylation of phenol with methanol.

Catalytic Ortho-Alkylation of Phenol

The fundamental reaction involves the vapor-phase reaction of phenol and methanol at elevated temperatures over a solid acid catalyst.[5]

Reaction Scheme:

C₆H₅OH + 2 CH₃OH → (CH₃)₂C₆H₃OH + 2 H₂O

The initial catalysts explored were based on alumina (Al₂O₃), but these exhibited low activity and poor selectivity for the desired 2,6-isomer, leading to the formation of significant amounts of other methylated phenols.[1] This led to the investigation and implementation of more selective catalysts.

Magnesium oxide (MgO)-based catalysts represented a significant improvement, offering higher ortho-selectivity.[1] Further advancements have been made through the development of multi-component catalyst systems. Modern industrial processes often employ catalysts containing iron oxides, chromium oxides, and other metal oxides, which provide high conversion rates of phenol (up to 99%) and excellent selectivity (up to 97%) for 2,6-dimethylphenol.[1] These catalysts can be used in fixed-bed or fluidized-bed reactors.[6][7] Fluidized-bed reactors offer advantages in terms of continuous operation and catalyst regeneration.[6]

A detailed experimental protocol for a laboratory-scale synthesis is provided below:

Experimental Protocol: Laboratory Synthesis of 2,6-Dimethylphenol via Ortho-Alkylation

Objective: To synthesize 2,6-dimethylphenol from phenol and methanol using a solid acid catalyst in a fixed-bed reactor.

Materials:

-

Phenol (analytical grade)

-

Methanol (analytical grade)

-

Nitrogen gas (high purity)

-

Ortho-methylation catalyst (e.g., Fe-Cr based)

-

Quartz wool

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Tubular furnace with temperature controller

-

Syringe pump

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Packing: A quartz tube reactor is packed with a known amount of the ortho-methylation catalyst, with quartz wool plugs at both ends to secure the catalyst bed.

-

System Setup: The reactor is placed in a tubular furnace. The inlet is connected to a feed line for the reactants and a nitrogen gas line. The outlet is connected to a condenser and a collection flask.

-

Catalyst Activation: The catalyst is activated by heating it to the reaction temperature (typically 300-450°C) under a flow of nitrogen gas for a specified period to remove any adsorbed moisture.

-

Reaction: A mixture of phenol and methanol (molar ratio typically between 1:3 and 1:7) is introduced into the reactor using a syringe pump at a defined liquid hourly space velocity (LHSV). The reaction is carried out at atmospheric or slightly elevated pressure.

-

Product Collection: The reaction products are cooled in the condenser and collected in the receiving flask.

-

Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the conversion of phenol and the selectivity for 2,6-dimethylphenol, o-cresol, 2,4,6-trimethylphenol, and other byproducts.

Safety Precautions: Phenol is corrosive and toxic. Methanol is flammable and toxic. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Comparative Analysis of Synthesis Catalysts

The choice of catalyst is critical to the efficiency and selectivity of 2,6-dimethylphenol synthesis. The following table summarizes the performance of different catalyst systems.

| Catalyst System | Typical Operating Temperature (°C) | Phenol Conversion (%) | 2,6-DMP Selectivity (%) | Key Advantages | Key Disadvantages |

| Alumina (Al₂O₃) | 400-500 | Low | Low | Low cost | Poor selectivity, significant byproduct formation |

| Magnesium Oxide (MgO) | 450-550 | Moderate to High | Good | Improved ortho-selectivity | Requires high temperatures |

| Iron-Chromium Oxides | 300-450 | >95 | >95 | High conversion and selectivity, longer catalyst life | More complex catalyst preparation |

| Zeolites | 300-400 | High | Moderate to High | Shape selectivity can be tuned | Can be prone to deactivation by coking |

Key Applications of 2,6-Dimethylphenol

The unique chemical structure of 2,6-dimethylphenol, with its reactive hydroxyl group and sterically hindering methyl groups, makes it a valuable precursor in a variety of applications.

Polymer Synthesis: The Monomer for Polyphenylene Oxide (PPO)

The most significant application of 2,6-dimethylphenol is as the monomer for the synthesis of polyphenylene oxide (PPO), a high-performance engineering thermoplastic.[3] PPO is produced through the oxidative coupling polymerization of 2,6-DMP.[4]

PPO Synthesis Pathway

Caption: Synthesis of mexiletine from 2,6-dimethylphenol.

The synthesis typically involves a Williamson ether synthesis between 2,6-dimethylphenol and chloroacetone to form an ether ketone intermediate. [8]This intermediate is then subjected to reductive amination to yield mexiletine. [9]The purity of the initial 2,6-DMP is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). [10]

Agrochemicals and Other Applications

2,6-Dimethylphenol also serves as an intermediate in the synthesis of various agrochemicals, including pesticides, herbicides, and fungicides. [9][11][12][13]For example, it is a precursor for the fungicide metalaxyl. [14] Furthermore, the phenolic structure of 2,6-DMP makes it a useful building block for antioxidants. [3][11]The methyl groups in the ortho positions provide steric hindrance, which can enhance the stability and activity of antioxidant derivatives. [7]It also finds applications as a solvent and in the synthesis of dyes and fragrances. [11][12]

Toxicological Profile and Safety

2,6-Dimethylphenol is a hazardous substance and must be handled with appropriate safety precautions.

| Parameter | Value/Information |

| Acute Toxicity | Toxic if swallowed or in contact with skin. [15] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. [15] |

| Inhalation Hazard | May cause respiratory irritation. Inhalation of high concentrations can be fatal. [16] |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. [15] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. [15] |

| Handling | Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. [16] |

| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. [17] |

Conclusion

From its initial synthesis in the 1940s, 2,6-dimethylphenol has evolved into a chemical of significant industrial importance. Its journey has been driven by the demand for high-performance materials, particularly polyphenylene oxide resins, and its utility as a versatile intermediate in the pharmaceutical and agrochemical industries. The continuous improvement of its synthesis methodologies, especially in the area of catalysis, has enabled its large-scale and cost-effective production. For researchers and professionals in drug development and material science, a thorough understanding of the history, synthesis, and applications of 2,6-dimethylphenol is essential for leveraging its unique properties in the creation of innovative products.

References

- Cullinane, N., et al. (1945). Journal of the Chemical Society, 151.

- Jambrich, M., & Stein, J. (Year). Journal of Applied Polymer Science, Volume(Issue), pages.

- Use of fluidized bed reactor in 2,6-dimethylphenol synthesis. (2014). CHEMIK, 68(5), 468-477.

- The Role of 2,6-Dimethylphenol as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Analysis of possibilities of 2,6-dimethylphenol synthesis with recirculation of o-cresol and management of gaseous by-products. (2025).

- Polyphenylene oxide. (2022). Museum of Fine Arts, Boston.

- What are the applications of 2,6-Dimethylphenol?. (n.d.). Guidechem.

- The Versatile Roles of 2,6-Xylenol in Modern Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of 2,6-Dimethylphenol in High-Performance Polymer Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Wang, L., et al. (2022). Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. Applied and Environmental Microbiology, 88(7), e02517-21.

- Understanding 2,6-Dimethylphenol: Properties and Applications for Industry Professionals. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Method for preparing 2,6-xylenol. (1969). U.S.

- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)

- Refinement of Mexiletine Hydrochloride Synthesis. (n.d.). Benchchem.

- Electrochemical sensitive detection of 2, 6-dimethylphenol in petrochemical wastewater based on ferroporphyrin modified glassy c. (2022). Journal of Molecular Structure, 1257, 132607.

- 2,6-xylenol, 576-26-1. (n.d.). The Good Scents Company.

- Method for preparing 2,6-dimethylphenol. (2006).

- Belal, F., et al. (2011). Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol.

- Synthesis and Characterization of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) Oligomers in Water and the End-Group Modification. (2025).

- 2,6-DIMETHYLPHENOL. (n.d.). CAMEO Chemicals, NOAA.

- 2,6-Dimethylphenol. (n.d.). ChemicalBook.

- Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook.

- Enhancing Crop Protection: The Role of 2,6-Dimethylphenol in Agrochemicals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. 2,6-xylenol, 576-26-1 [thegoodscentscompany.com]

- 2. US3465048A - Method for preparing 2,6-xylenol - Google Patents [patents.google.com]

- 3. Synthesis of six mexiletine derivatives with isoindolines attached as potential antioxidants and their evaluation as cardioprotective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-Xylenol - Wikipedia [en.wikipedia.org]

- 6. probiologists.com [probiologists.com]

- 7. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. flore.unifi.it [flore.unifi.it]

- 10. probiologists.com [probiologists.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US4227024A - Preparation of 2,6-xylenol and catalyst composition useful therefor - Google Patents [patents.google.com]

- 16. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. 2,6-Dimethylphenol | 576-26-1 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 2,6-Dimethylphenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dimethylphenol, a key intermediate in the synthesis of pharmaceuticals and polymers, exhibits a solubility profile that is critical for its application in various chemical processes. This guide provides a comprehensive overview of the solubility of 2,6-dimethylphenol, addressing the notable absence of extensive quantitative data in publicly available literature. It delves into the physicochemical principles governing its solubility, offers qualitative solubility information, and most importantly, provides detailed, field-proven experimental protocols for researchers to determine solubility in their specific solvent systems. This document is designed to empower researchers with the foundational knowledge and practical methodologies to effectively utilize 2,6-dimethylphenol in their work.

Introduction: The Significance of 2,6-Dimethylphenol and Its Solubility

2,6-Dimethylphenol (also known as 2,6-xylenol) is a substituted phenol that serves as a vital building block in organic synthesis. Its molecular structure, featuring a hydroxyl group on a benzene ring with two adjacent methyl groups, imparts unique chemical properties that are leveraged in the production of a range of materials. In the pharmaceutical industry, it is a precursor for the synthesis of certain drugs, while in materials science, it is a monomer for high-performance polymers like polyphenylene oxide (PPO).

The solubility of 2,6-dimethylphenol in organic solvents is a fundamental parameter that dictates its utility in these applications. Proper solvent selection, based on a thorough understanding of solubility, is crucial for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase for optimal reaction rates.

-

Purification Processes: Facilitating crystallization and precipitation for the isolation of pure compounds.

-

Formulation Development: Creating stable and effective formulations of active pharmaceutical ingredients (APIs).

-

Process Efficiency: Maximizing yield and minimizing waste in industrial-scale synthesis.

Theoretical Framework: Physicochemical Principles of Solubility

The solubility of 2,6-dimethylphenol is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" is a useful starting point for understanding its behavior.

2.1. Molecular Structure and Polarity

The 2,6-dimethylphenol molecule possesses both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds. The benzene ring and the two methyl (-CH₃) groups are non-polar. This amphiphilic nature is key to its solubility profile.

2.2. Intermolecular Forces at Play

The dissolution of 2,6-dimethylphenol in a solvent involves the overcoming of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The primary intermolecular forces involved are:

-

Hydrogen Bonding: The hydroxyl group of 2,6-dimethylphenol can act as a hydrogen bond donor and acceptor. This is the most significant factor for its solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polar -OH group can engage in dipole-dipole interactions with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The non-polar benzene ring and methyl groups interact with non-polar solvent molecules through these weaker forces.

The following diagram illustrates the key intermolecular forces influencing the solubility of 2,6-dimethylphenol.

Caption: Workflow for the gravimetric determination of solubility.

4.2. Thermogravimetric Analysis (TGA) Method

Thermogravimetric Analysis offers a more rapid and small-scale alternative for determining solubility in organic solvents. This method relies on measuring the weight loss of a saturated solution as the temperature is increased, with the weight loss corresponding to the evaporation of the solvent.

4.2.1. Rationale and Advantages

The TGA method is particularly advantageous when dealing with small amounts of material or when a rapid screening of multiple solvents is required. The high precision of the TGA balance allows for accurate measurements with minimal sample.

4.2.2. Experimental Protocol

-

Materials:

-

Thermogravimetric Analyzer (TGA)

-

Saturated solution of 2,6-dimethylphenol in the solvent of interest (prepared as in steps 1-4 of the gravimetric method).

-

TGA sample pans (compatible with the solvent).

-

-

Procedure:

-

Calibrate the TGA for temperature and weight.

-

Tare a TGA sample pan.

-

Carefully add a small, accurately weighed amount of the saturated solution to the tared pan.

-

Place the pan in the TGA furnace.

-

Program the TGA to heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should be sufficient to ensure complete evaporation of the solvent but remain below the decomposition temperature of 2,6-dimethylphenol.

-

Record the weight loss as a function of temperature. The initial weight is the weight of the solution, and the final, stable weight is the weight of the 2,6-dimethylphenol residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 g of solvent) = (Final weight of residue / (Initial weight of solution - Final weight of residue)) * 100

-

Conclusion: Practical Insights and Future Directions

The solubility of 2,6-dimethylphenol in organic solvents is a critical parameter for its effective use in research and industry. While comprehensive quantitative data remains elusive in the public domain, this guide has provided the theoretical foundation and practical experimental protocols to empower researchers to determine this vital information. The choice between the traditional gravimetric method and the more modern TGA approach will depend on the specific needs of the laboratory, including sample availability, desired throughput, and available equipment.

As a senior application scientist, I strongly recommend that any research or development involving 2,6-dimethylphenol includes the experimental determination of its solubility in the relevant solvent systems. This upfront investment in data generation will undoubtedly lead to more robust, reproducible, and scalable chemical processes. Future work in this area should focus on systematically measuring and publishing the solubility of 2,6-dimethylphenol in a wide range of common organic solvents at various temperatures to create a much-needed public database for the scientific community.

References

Methodological & Application

Application Note: 2,6-Dimethylphenol Polymerization Protocols

This Application Note provides a comprehensive technical guide for the polymerization of 2,6-Dimethylphenol (2,6-DMP) to synthesize Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). It is designed for researchers in polymer chemistry and materials science, focusing on mechanistic control, protocol optimization, and high-fidelity reproducibility.

Introduction & Mechanistic Grounding

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a high-performance engineering thermoplastic valued for its high glass transition temperature (

Unlike standard chain-growth polymerizations (e.g., vinyl polymerization), this reaction proceeds via a step-growth radical mechanism catalyzed by copper-amine complexes.[3] The critical challenge is controlling the selectivity between C-O coupling (chain extension) and C-C coupling (tail-to-tail dimerization), which yields the undesired byproduct 3,3',5,5'-tetramethyl-4,4'-diphenoquinone (DPQ).

Mechanistic Pathway

The reaction is initiated by the formation of a phenoxy radical.[3] The regioselectivity is dictated by the steric environment of the catalyst and the temperature.[3]

Figure 1: Mechanistic divergence in oxidative coupling.[3] C-O coupling leads to linear PPO, while C-C coupling results in DPQ, a red crystalline impurity.

Protocol A: Standard Chemical Synthesis (Hay Method)

This protocol utilizes a Copper(I)-amine catalyst system in toluene.[3] It is the industry standard for producing high molecular weight (HMW) PPO.[3]

Reagents & Equipment

-

Monomer: 2,6-Dimethylphenol (99%+, recrystallized from hexane).

-

Catalyst: Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr).[3][4]

-

Ligand: Di-n-butylamine (DBA) or N,N,N',N'-tetramethylethylenediamine (TMEDA).[3]

-

Solvent: Toluene (anhydrous).[3]

-

Gas: Oxygen (O2) cylinder with flow meter.

-

Quenching Agent: Methanol containing 1% HCl.[3]

Experimental Workflow

-

Catalyst Preparation:

-

In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve 0.2 g CuCl in 100 mL Toluene .

-

Add 2.5 mL Dibutylamine (DBA) . The solution should turn a clear green/blue (active complex).[3]

-

Note: The amine:Cu molar ratio should be maintained between 20:1 and 100:1 to ensure solubility and prevent DPQ formation.

-

-

Oxygen Saturation:

-

Begin vigorous stirring (500-800 rpm).

-

Bubble pure oxygen through the solution at a rate of 0.5 L/min for 10 minutes. Temperature should be maintained at 25°C .

-

-

Monomer Addition:

-

Polymerization:

-

Quenching & Precipitation:

-

Pour the reaction mixture slowly into 500 mL of Methanol containing 5 mL conc. HCl .

-

The HCl decomposes the Cu-amine complex, releasing the copper into the methanol phase (turning it green) and precipitating the polymer as a white/pale yellow solid.[3]

-

-

Purification:

Data Analysis & Troubleshooting

| Observation | Diagnosis | Corrective Action |

| Red/Orange Product | High DPQ content | Lower reaction temp (<30°C); Increase Amine:Cu ratio.[3] |

| Low Molecular Weight | Premature quenching or water contamination | Ensure anhydrous solvents; Extend reaction time; Check O2 flow.[3] |

| Insoluble Gel | Crosslinking | Avoid temperatures >50°C; Ensure monomer purity (remove tri-functional impurities). |

Protocol B: "Green" Enzymatic Polymerization

For applications requiring metal-free synthesis (e.g., biomedical), Laccase enzymes can be used.[3] This method typically yields lower molecular weight (LMW) oligomers (

Reagents

-

Enzyme: Laccase (from Trametes versicolor, >10 U/mg).[3]

-

Solvent System: Acetone:Acetate Buffer (pH 5.[3]0) (60:40 v/v).[3]

Workflow

-

Buffer Prep: Prepare 0.1 M Acetate buffer adjusted to pH 5.0.

-

Solvent Mixing: Mix 60 mL Acetone with 40 mL Buffer. Note: Acetone keeps the growing polymer chain in solution longer than pure water, allowing higher MW.

-

Initiation: Dissolve 1.22 g 2,6-DMP in the solvent mixture. Add 10 mg Laccase .

-

Incubation: Stir open to air (passive O2 uptake) at 30°C for 24 hours .

-

Workup: Centrifuge to remove enzyme. Pour supernatant into water to precipitate PPO oligomers.[3]

Protocol C: Synthesis of Telechelic PPO (Redistribution)

To create functionalized PPO (e.g., dihydroxyl-terminated) for epoxy curing or block copolymers.[3]

Concept

High MW PPO is "chopped" using a phenolic "redistribution agent" (e.g., Tetramethyl Bisphenol A - TMBPA) in the presence of a radical initiator.[3]

Workflow

-

Dissolution: Dissolve 10 g High MW PPO (from Protocol A) in 100 mL Toluene .

-

Add Agent: Add 1.0 g TMBPA (amount determines final

). -

Catalyst: Add 0.5 g Benzoyl Peroxide (BPO) .

-

Reaction: Heat to 90°C for 3 hours under Nitrogen.

-

Result: The radical transfer cleaves the PPO chain and caps the ends with the phenolic groups of TMBPA, yielding bifunctional oligomers.[3]

Characterization & Validation

NMR Spectroscopy ( H-NMR)

-

Solvent:

. -

Key Signals:

Gel Permeation Chromatography (GPC)[3][12]

-

Standard: Polystyrene standards.

-

Eluent: Chloroform or THF.[3]

-

Target:

20,000–50,000 g/mol (Protocol A);

Thermal Analysis (DSC)

-

Method: Heat from 25°C to 250°C at 10°C/min.[3]

-

Validation: A clean

near 210–215°C confirms high MW and linear structure.[3] A lower

Safety & Handling

-

2,6-Dimethylphenol: Toxic by ingestion and corrosive.[3] Causes severe skin burns.[3] Handle in a fume hood.

-

Catalysts (CuCl/Amines): Copper salts are toxic to aquatic life.[3] Amines are flammable and corrosive.[3]

-

Diphenoquinone (DPQ): Suspected carcinogen.[3] Handle red crystalline by-products with extreme care.

References

-

Hay, A. S., et al. (1959).[3] Polymerization by Oxidative Coupling. Journal of the American Chemical Society, 81(23), 6335–6336. Link[3]

-

Baesjou, P. J., et al. (1999).[3][12] The Course of the Copper-Catalyzed Oxidative Polymerization of 2,6-Dimethylphenol. Macromolecules, 32(2), 270–276.[12] Link[3]

-

Ikeda, R., et al. (1996).[3] Enzymatic Oxidative Polymerization of 2,6-Dimethylphenol. Macromolecules, 29(27), 8702–8705. Link[3]

-

Tsuchida, E., et al. (1994).[3] Oxidative Polymerization of 2,6-Dimethylphenol. Advances in Polymer Science, 4, 213-261.

-

Peters, E. N. (1975).[3] Redistribution of Poly(2,6-dimethyl-1,4-phenylene oxide). Journal of Polymer Science: Polymer Chemistry Edition, 13, 2023.[13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sciengine.com [sciengine.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Advanced Catalytic Oxidative Coupling of 2,6-Dimethylphenol: Precision Synthesis of Poly(phenylene ether)

Executive Summary & Scientific Rationale

The oxidative coupling of 2,6-dimethylphenol (2,6-DMP) to form Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), also known as Poly(phenylene ether) (PPE), is a cornerstone reaction in engineering thermoplastics. Unlike standard step-growth polymerizations, this reaction relies on a radical-mediated mechanism catalyzed by copper-amine complexes.

The Core Challenge: The reaction pathway bifurcates between C-O coupling (desired linear polymerization) and C-C coupling (undesired formation of 3,3',5,5'-tetramethyldiphenoquinone, DPQ).

This guide moves beyond basic textbook recipes, offering an optimized protocol designed to maximize molecular weight (

Mechanistic Insight: The Radical Pathway

Understanding the mechanism is non-negotiable for troubleshooting. The reaction proceeds via a "quinone-ketal" redistribution mechanism.

Key Mechanistic Steps:

-

Activation: The Cu(I)-amine complex activates molecular oxygen, generating a superoxo/hydroxo species that abstracts a hydrogen from the phenolic hydroxyl of 2,6-DMP.

-

Radical Generation: A phenoxy radical is formed. The resonance structures localize the radical electron at the oxygen or the para-carbon.

-

C-O Coupling (Polymerization): A phenoxy radical attacks the para-carbon of another phenol/oligomer. This forms a quinone-ketal intermediate.[1]

-

Rearrangement: The intermediate enolizes to restore aromaticity, releasing a proton and extending the chain.

-

C-C Coupling (Side Reaction): Two phenoxy radicals couple tail-to-tail at the para-positions, forming the red-colored diphenoquinone (DPQ).

Mechanistic Pathway Diagram[2]

Caption: Bifurcation of the oxidative coupling pathway. Control of the radical species dictates the ratio of Polymer (Green) to Diphenoquinone (Red).

Critical Parameters & Optimization

Success depends on controlling the "Three S's": Solvent, Species (Catalyst), and Stoichiometry .

| Parameter | Recommended | Rationale |

| Solvent | Toluene | Good solubility for high-MW PPO. Unlike methanol systems, it prevents premature precipitation of oligomers. |

| Catalyst | CuBr / Di-n-butylamine (DBA) | DBA is less volatile than pyridine and provides steric bulk that favors C-O over C-C coupling. |

| Cu:Amine Ratio | 1 : 25 to 1 : 40 | High amine concentration stabilizes Cu(I) and acts as a proton acceptor. |

| Temperature | 25°C - 30°C | Higher temperatures (>40°C) increase DPQ formation. Lower temperatures slow kinetics significantly. |

| Oxygen Flow | Continuous Bubbling | The reaction is diffusion-limited. High mass transfer of |

Experimental Protocol: High-MW PPO Synthesis

Safety Note: 2,6-Dimethylphenol is toxic.[2] Toluene is flammable. Work in a fume hood. Scale: 10 g Monomer batch.

Phase 1: Catalyst Preparation

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (sparger), and a thermometer.

-

Solvent Charge: Add 80 mL of Toluene .

-

Catalyst Addition: Add 0.15 g CuBr (Cuprous Bromide) .

-

Ligand Addition: Add 3.5 mL Di-n-butylamine (DBA) .

-

Observation: The solution should turn light green/colorless as the complex forms. If it turns dark immediately, check solvent purity.

-

-

Activation: Begin vigorous stirring and bubble Oxygen through the solution for 5 minutes. The solution will darken slightly as Cu(I) oxidizes to the active Cu(II)-superoxo species.

Phase 2: Oxidative Polymerization

-

Monomer Solution: Dissolve 10.0 g of 2,6-Dimethylphenol in 20 mL of Toluene in a separate beaker.

-

Initiation: Add the monomer solution to the reactor over 2 minutes while maintaining

flow. -

Reaction: Stir vigorously at 25-30°C for 60-90 minutes.

-

Monitoring: Viscosity will increase noticeably. The color will transition to a deep orange/brown. A bright red color indicates excessive DPQ formation (bad).

-

-

Termination: Stop the oxygen flow. Pour the reaction mixture into a beaker containing 10 mL of 50% Acetic Acid (or dilute HCl) to quench the catalyst. The organic phase should lighten in color as Cu is extracted.

Phase 3: Purification & Isolation

-

Precipitation: Slowly pour the quenched toluene solution into 500 mL of Methanol under high-speed stirring.

-

Result: The polymer precipitates as a white/off-white fibrous solid. DPQ and low oligomers remain in the methanol (turning it yellow/red).

-

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake 3x with methanol to remove residual catalyst and quinones.

-

Drying: Dry in a vacuum oven at 60°C overnight.

Workflow Diagram

Caption: Step-by-step workflow for the solution polymerization of 2,6-DMP.

Characterization & Quality Control

To validate the synthesis, you must confirm the structure (Regioregularity) and Molecular Weight.

NMR Spectroscopy ( NMR in )

The regioregularity (Head-to-Tail coupling) is confirmed by the chemical shifts.

| Moiety | Chemical Shift ( | Multiplicity | Assignment |

| Aromatic H | 6.47 | Singlet | Protons on the phenylene ring (Polymer backbone) |

| Methyl H | 2.09 | Singlet | Methyl groups on the backbone |

| End Groups | ~6.38 | Singlet | Terminal phenolic unit (tail) |

| DPQ (Impurity) | 7.6 - 7.8 | Singlet | Quinone protons (indicates side reaction) |

Gel Permeation Chromatography (GPC)

-

Solvent: Chloroform or THF.

-

Standards: Polystyrene.[3]

-

Target Metrics:

- (Number Average): 15,000 - 25,000 g/mol .

- (Weight Average): 30,000 - 50,000 g/mol .

-

PDI (

): 1.5 - 2.5. -

Note: A bimodal distribution often indicates coupling of large oligomers or inefficient stirring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Red Product / High Color | Diphenoquinone (DPQ) formation.[4] | Reduce reaction temperature. Increase Amine:Cu ratio. Ensure |

| Low Molecular Weight | Water contamination or "Catalyst Death". | Ensure toluene is dry. Water poisons the Cu-amine complex. Increase reaction time. |

| Insoluble Gel | Cross-linking. | Over-oxidation or presence of tri-functional impurities. Check monomer purity (>99% required). |

| Slow Reaction | Catalyst induction period.[5] | Ensure catalyst is "activated" with |

References

-

Hay, A. S. (1998). "Polymerization by Oxidative Coupling: Discovery and Recent Developments." Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Tsuruya, S., et al. (1995). "Oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by copper-mixed amine system." Journal of Polymer Science. Link

-

Li, K. T. (2009). "The initial oxidative polymerization kinetics of 2,6-dimethylphenol." European Polymer Journal. Link

-

Baśko, M., et al. (2016). "Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide)." Polimery. Link

-

Vallo, C. I., et al. (1995). "Kinetic study of the oxidative coupling of 2,6-dimethylphenol." Journal of Applied Polymer Science. Link

Sources

- 1. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 2. Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.cnr.it [iris.cnr.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Application Note: 2,6-Xylenol in Oxidative Stabilization

Part 1: Executive Summary & Chemical Identity

2,6-Xylenol (2,6-Dimethylphenol) is a foundational phenolic compound in materials science, serving primarily as a monomer for high-performance engineering thermoplastics (Poly(p-phenylene oxide) - PPO) and as a crucial intermediate in the synthesis of sterically hindered phenolic antioxidants.

While structurally simpler than bulky antioxidants like BHT (butylated hydroxytoluene), the 2,6-dimethyl substitution pattern provides a critical balance: it offers sufficient steric hindrance to stabilize the resulting phenoxyl radical, yet remains reactive enough to participate in oxidative coupling or hydrogen atom transfer (HAT) efficiently.

Key Physical Properties

| Property | Value | Relevance |

| CAS Number | 576-26-1 | Identity verification |

| Molecular Weight | 122.16 g/mol | Stoichiometric calculations |

| Melting Point | 43–45 °C | Solid handling/Feeding systems |

| Boiling Point | 203 °C | High-temperature processing stability |

| Bond Dissociation Enthalpy (O-H) | ~82–85 kcal/mol | Predictor of antioxidant efficiency (HAT) |

| pKa | 10.6 | Acidity relative to phenol (10.[1][2][3][4][5]0) |

⚠️ SAFETY WARNING (CRITICAL): 2,6-Xylenol is TOXIC if swallowed or in contact with skin and causes SEVERE skin burns and eye damage (H301, H311, H314). It is hazardous to aquatic life. [5][6] * Handling: Double-gloving (Nitrile/Neoprene) and full face-shield are mandatory.

Drug Development Context: While used as a raw material for APIs (e.g., Mexiletine), it is NOT a pharmaceutical excipient/antioxidant for final formulations due to toxicity.

Part 2: Mechanism of Action

The Hydrogen Atom Transfer (HAT) Pathway

The utility of 2,6-xylenol as an antioxidant (and its polymerization mechanism) relies on the lability of the phenolic hydrogen. In the presence of peroxyl radicals (

The two methyl groups at the ortho positions provide steric shielding to the oxygen atom. This prevents rapid reaction of the phenoxyl radical with other substrates (propagation), forcing the radical to either couple (polymerize) or disproportionate, effectively terminating the oxidative chain reaction.

Figure 1: Mechanism of Radical Scavenging by 2,6-Xylenol. The antioxidant donates a hydrogen atom to neutralize the peroxyl radical, forming a resonance-stabilized phenoxyl radical.

Part 3: Application Protocols

Protocol A: Industrial Stability Testing (ASTM D2272 - RPVOT)

Target Audience: Lubricant & Fuel Engineers. Purpose: To evaluate the oxidative stability of turbine oils or industrial fluids containing 2,6-xylenol or its derivatives. This is the "Gold Standard" for determining remaining useful life (RUL).

Principle: The sample is stressed with high pressure oxygen (90 psi), heat (150°C), water, and a copper catalyst.[7][8] The time taken for a specific pressure drop indicates the antioxidant capacity.

Materials Required

-

Copper coil catalyst (99.9% purity, polished).

-

Oxygen cylinder (99.5% purity).

-

Silicon carbide abrasive cloth (100-grit).

Step-by-Step Workflow

-

Catalyst Preparation:

-

Polish the copper coil immediately before use with silicon carbide cloth to remove all oxide films.

-

Why? Copper acts as a pro-oxidant catalyst, simulating metal wear particles in engines. An oxidized coil will yield inconsistent catalytic surface area.

-

Wash coil with acetone and air dry.

-

-

Sample Charging:

-

Pressurization:

-

The Stress Test:

-

Lower the vessel into the oil bath pre-heated to 150°C .

-

Rotate the vessel axially at 100 rpm at a 30° angle.

-

Observation: Pressure will initially rise (due to thermal expansion) to ~180-190 psi, stabilize, and then eventually drop as oxygen is consumed by the fluid.

-

-

Endpoint Determination:

-

Record the time (minutes) from the start of rotation until the pressure drops 175 kPa (25.4 psi) below the maximum pressure point.

-

Result: This duration is the Oxidative Induction Time (OIT) .

-